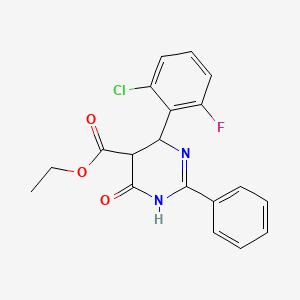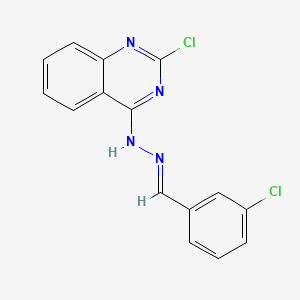
3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is widely used in scientific research due to its ability to bind to a variety of molecules. It has been used to study the interaction between proteins and ligands, as well as to study the binding of drugs to their targets. Additionally, this compound is used in the synthesis of organic compounds and as a reagent in organic synthesis.
作用機序
The mechanism of action of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone is based on its ability to form strong bonds with other molecules. It is able to form covalent bonds with proteins and other molecules, allowing it to act as a catalyst in various biochemical reactions. Additionally, this compound is able to form strong hydrogen bonds with other molecules, allowing it to interact with them in a variety of ways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacterial strains, as well as to reduce the production of certain proteins. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been shown to reduce the toxicity of certain compounds, such as nitric oxide and hydrogen peroxide.
実験室実験の利点と制限
The use of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone in laboratory experiments has a number of advantages. It is a highly efficient reagent, with yields of up to 95%. Additionally, it is relatively inexpensive and is easy to obtain. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is important to ensure that the reaction is carried out in a basic medium, as this will help to ensure the highest yields.
将来の方向性
The use of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone in scientific research is still in its early stages, and there are a number of potential future directions for its use. One potential area of research is the use of this compound as a therapeutic agent. Additionally, this compound could be used to study the interaction between proteins and ligands, as well as the binding of drugs to their targets. Additionally, this compound could be used to study the biochemical and physiological effects of various compounds. Finally, this compound could be used to synthesize organic compounds and as a reagent in organic synthesis.
合成法
The synthesis of 3-chlorobenzenecarbaldehyde N-(2-chloro-4-quinazolinyl)hydrazone begins with the reaction of 3-chlorobenzenecarbaldehyde and 2-chloro-4-quinazolinylhydrazine in aqueous solution. This reaction yields an intermediate product which is then reacted with aqueous sodium hydroxide to form the final product, this compound. The reaction is carried out in a basic medium and is highly efficient, with yields of up to 95%.
Safety and Hazards
特性
IUPAC Name |
2-chloro-N-[(E)-(3-chlorophenyl)methylideneamino]quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4/c16-11-5-3-4-10(8-11)9-18-21-14-12-6-1-2-7-13(12)19-15(17)20-14/h1-9H,(H,19,20,21)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXASNVTZUAQKMT-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)NN=CC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)Cl)N/N=C/C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

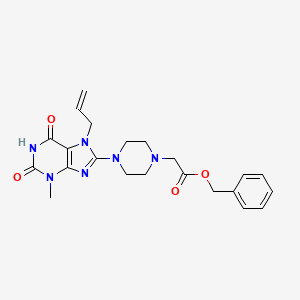

![N-[2-(6-Oxo-1H-pyrimidin-2-yl)ethyl]prop-2-enamide](/img/structure/B2854446.png)
![5-[(4-Nitrophenyl)methoxy]-2-[(4-phenylpiperazin-1-yl)methyl]pyran-4-one](/img/structure/B2854447.png)
![8-(4-fluorophenyl)-N-isopropyl-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2854450.png)
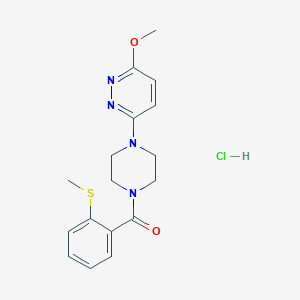
![6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2854453.png)
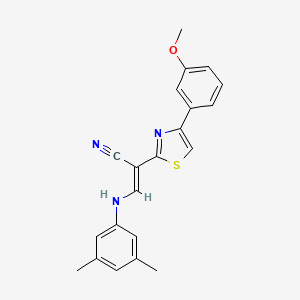
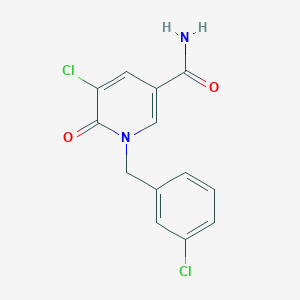

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-methylbenzamide](/img/structure/B2854458.png)
![1-{[(1-cyanocyclohexyl)carbamoyl]methyl}-N-cyclopropylpyrrolidine-2-carboxamide](/img/structure/B2854459.png)
